molecular formula C23H23N5O2S B15035541 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

Cat. No.: B15035541
M. Wt: 433.5 g/mol
InChI Key: PDYAPWXBBBFVTJ-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with various functional groups attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by the cyclization of appropriate precursors, such as amidines or guanidines, with suitable electrophiles.

    Attachment of the Sulfanyl and Hydroxyl Groups: The sulfanyl and hydroxyl groups can be introduced through nucleophilic substitution reactions using thiols and alcohols, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.

    Substitution: Alkyl halides, thiols, alcohols, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted quinazoline or pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
  • 2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid

Uniqueness

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the ethoxy and sulfanyl groups may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O2S/c1-4-30-17-7-10-20-19(12-17)15(3)24-22(26-20)28-23-25-16(11-21(29)27-23)13-31-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

PDYAPWXBBBFVTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C

Origin of Product

United States

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